1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine
Description
1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine is a synthetic organic compound featuring a cyclopentane ring substituted with a methanamine group and a 3-(methylsulfonyl)phenyl moiety. The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing substituent, which significantly influences the compound’s physicochemical properties, such as solubility, stability, and receptor-binding affinity.
The compound’s synthesis likely involves functionalization of the cyclopentane core, followed by sulfonylation and amine group introduction. Its structural uniqueness lies in the combination of a rigid cyclopentane scaffold with a polar sulfonyl group, making it distinct from simpler arylcycloalkylamines.
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
[1-(3-methylsulfonylphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C13H19NO2S/c1-17(15,16)12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3 |
InChI Key |
RYUOAPRNKDXXTC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine typically involves the reaction of cyclopentanemethanamine with 3-(methylsulfonyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine with structurally related compounds, focusing on substituents, molecular weight, and key properties:
Pharmacological and Physicochemical Differences
- Electron-Withdrawing vs. This may improve aqueous solubility but reduce blood-brain barrier permeability .
Biological Activity
1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentane structure, which is substituted with a methylsulfonyl group and a phenyl ring. The molecular formula is C12H17NOS2, and its molecular weight is approximately 245.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NOS2 |
| Molecular Weight | 245.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key here] |
| Canonical SMILES | [Canonical SMILES here] |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Animal model studies demonstrate that it can reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
This compound interacts with specific biological targets, including enzymes and receptors involved in inflammatory pathways. It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, highlighting its potential as a therapeutic agent in antibiotic-resistant infections.
- Research on Anti-inflammatory Properties : In a controlled trial involving rats with induced paw edema, treatment with this compound resulted in a significant reduction in swelling compared to the control group. The study concluded that the compound could be a promising candidate for developing new anti-inflammatory medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
